molecular formula C10H8ClNO2S B15328829 4-Chloro-7-(methylsulfonyl)quinoline

4-Chloro-7-(methylsulfonyl)quinoline

Cat. No.: B15328829
M. Wt: 241.69 g/mol
InChI Key: RYBVSLSFFDDLJY-UHFFFAOYSA-N
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Description

4-Chloro-7-(methylsulfonyl)quinoline is an organic compound with the molecular formula C10H8ClNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(methylsulfonyl)quinoline can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated quinoline derivatives.

Scientific Research Applications

4-Chloro-7-(methylsulfonyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(methylsulfonyl)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(methylsulfonyl)quinoline is unique due to the presence of both a chloro and a methylsulfonyl group on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

4-chloro-7-methylsulfonylquinoline

InChI

InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3

InChI Key

RYBVSLSFFDDLJY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

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